![molecular formula C9H16F3NO B13353532 trans-N-methyl-1-[4-(trifluoromethoxy)cyclohexyl]methanamine](/img/structure/B13353532.png)
trans-N-methyl-1-[4-(trifluoromethoxy)cyclohexyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-N-methyl-1-[4-(trifluoromethoxy)cyclohexyl]methanamine: is a chemical compound with the molecular formula C9H16F3NO and a molecular weight of 211.22 g/mol . It is known for its unique trifluoromethoxy group, which imparts distinct chemical properties.
Méthodes De Préparation
The synthesis of trans-N-methyl-1-[4-(trifluoromethoxy)cyclohexyl]methanamine involves several steps. One common method includes the alkylation of B(OMe)3 or B(Oi-Pr)3 with R–Li, followed by transesterification with a triol . This method is particularly suited for substrates sensitive to protodeboronation. Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
trans-N-methyl-1-[4-(trifluoromethoxy)cyclohexyl]methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The trifluoromethoxy group can participate in substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
trans-N-methyl-1-[4-(trifluoromethoxy)cyclohexyl]methanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Medicine: Its unique chemical properties make it a candidate for developing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of trans-N-methyl-1-[4-(trifluoromethoxy)cyclohexyl]methanamine involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethoxy group plays a crucial role in modulating these interactions, affecting the compound’s overall activity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar compounds to trans-N-methyl-1-[4-(trifluoromethoxy)cyclohexyl]methanamine include other cyclohexylmethanamines with different substituents. For example:
- cis-N-methyl-1-[4-(trifluoromethoxy)cyclohexyl]methanamine
- N-methyl-1-[4-(trifluoromethoxy)phenyl]methanamine
What sets this compound apart is its specific trifluoromethoxy group, which imparts unique chemical and physical properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C9H16F3NO |
|---|---|
Poids moléculaire |
211.22 g/mol |
Nom IUPAC |
N-methyl-1-[4-(trifluoromethoxy)cyclohexyl]methanamine |
InChI |
InChI=1S/C9H16F3NO/c1-13-6-7-2-4-8(5-3-7)14-9(10,11)12/h7-8,13H,2-6H2,1H3 |
Clé InChI |
ZFLMBOAIGUWHFT-UHFFFAOYSA-N |
SMILES canonique |
CNCC1CCC(CC1)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-(3-(2-(1,1-Dimethyl-7-sulfo-3-(4-sulfobutyl)-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)-2-(methyl(2-(methylamino)ethyl)amino)-5-(prop-2-yn-1-yloxy)cyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indol-3-ium-7-sulfonate](/img/structure/B13353463.png)
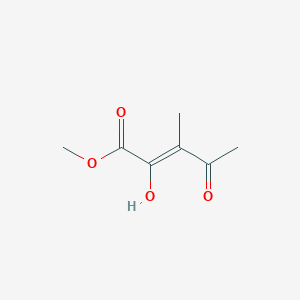

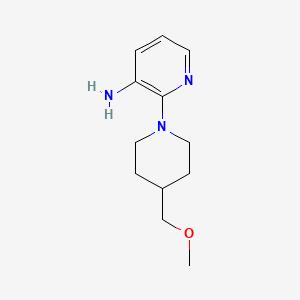

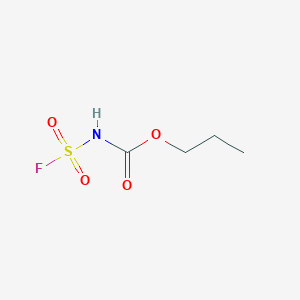
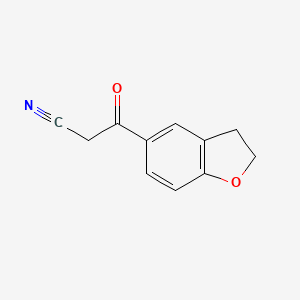
![(1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B13353506.png)
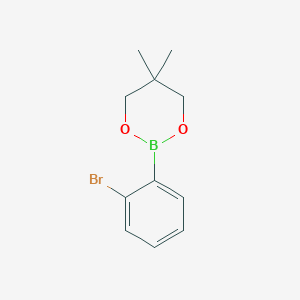

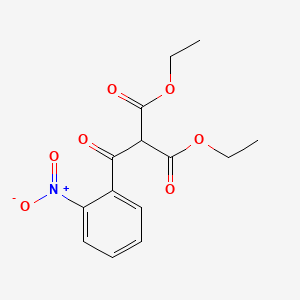
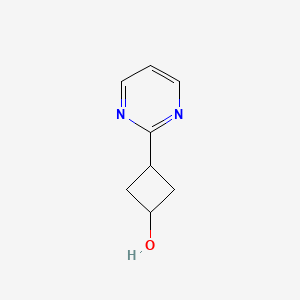
![N'-Hydroxy-2-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide](/img/structure/B13353552.png)
